![molecular formula C16H18N2O B472841 N-(quinolin-8-yl)cyclohexanecarboxamide CAS No. 666212-75-5](/img/structure/B472841.png)
N-(quinolin-8-yl)cyclohexanecarboxamide
Overview
Description
N-(quinolin-8-yl)cyclohexanecarboxamide is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol . This compound features a quinoline ring attached to a cyclohexanecarboxamide group, making it a member of the quinoline derivatives, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-8-yl)cyclohexanecarboxamide typically involves the reaction of quinoline-8-amine with cyclohexanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
Quinoline-8-amine+Cyclohexanecarboxylic acid chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-8-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
N-(quinolin-8-yl)cyclohexanecarboxamide serves as an important ligand in coordination chemistry. It facilitates the formation of metal complexes, which are crucial for various catalytic processes. The compound's structure allows it to act as a building block for synthesizing more complex molecules, thereby expanding its utility in chemical research.
Biology
Research has indicated that this compound possesses biological activities such as antimicrobial, antiviral, and anticancer properties. Studies have explored its efficacy against various pathogens and cancer cell lines, highlighting its potential as a therapeutic agent. The quinoline moiety is known for its pharmacological properties, making this compound a candidate for drug development.
Case Study: Antimicrobial Activity
A study investigating the antimicrobial effects of this compound demonstrated significant inhibition against several bacterial strains. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.
Medicine
In medicinal chemistry, this compound is being explored as a lead compound in drug discovery. Its ability to interact with various biological targets makes it suitable for developing treatments for infections and cancers. Research is ongoing to understand its mechanisms of action and optimize its pharmacological profiles.
Case Study: Cancer Treatment
In vitro studies have shown that this compound induces apoptosis in cancer cell lines through specific pathways involving cell cycle regulation. This suggests its potential use in targeted cancer therapies.
Industrial Applications
The compound is also utilized in the development of new materials and serves as a precursor for synthesizing functionalized quinoline derivatives. Its versatility in chemical synthesis makes it valuable in industrial applications where advanced materials are required.
Summary of Applications
Field | Application |
---|---|
Chemistry | Ligand in coordination chemistry; building block for complex molecules |
Biology | Antimicrobial, antiviral, and anticancer properties; potential therapeutic agent |
Medicine | Lead compound in drug discovery; targets infections and cancers |
Industry | Development of new materials; precursor for functionalized quinoline derivatives |
Mechanism of Action
The mechanism of action of N-(quinolin-8-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the activity of topoisomerases and other DNA-processing enzymes. Additionally, the compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(quinolin-8-yl)benzamide
- N-(quinolin-8-yl)acetamide
- N-(quinolin-8-yl)formamide
Uniqueness
N-(quinolin-8-yl)cyclohexanecarboxamide is unique due to its cyclohexane moiety, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Biological Activity
N-(quinolin-8-yl)cyclohexanecarboxamide is an organic compound characterized by the presence of a quinoline moiety attached to a cyclohexanecarboxamide. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure includes:
- A quinoline ring, which is known for its ability to intercalate into DNA and inhibit topoisomerases.
- A cyclohexanecarboxamide group that contributes to the compound's steric and electronic properties, enhancing its biological activity.
This compound interacts with various biological targets through several mechanisms:
- DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication processes and inhibiting the activity of enzymes such as topoisomerases.
- Enzyme Inhibition : The compound can bind to metal ions, forming stable complexes that modulate the activity of metalloenzymes. This property is crucial in its potential use as an antimicrobial agent.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for drug development.
Comparative Analysis with Similar Compounds
This compound can be compared with other quinoline derivatives such as:
- N-(quinolin-8-yl)benzamide
- N-(quinolin-8-yl)acetamide
These compounds share structural similarities but differ in their biological activities due to variations in their chemical structures. The cyclohexane moiety in this compound imparts distinct steric and electronic properties that enhance its binding affinity and overall biological activity compared to its analogs.
Antimicrobial Activity
A study investigating the spectrum of biological activity of substituted quinoline derivatives found that this compound demonstrated promising results against various bacterial strains. It was particularly effective against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid and pyrazinamide .
Anticancer Properties
Research has indicated that compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit anticancer activities. This compound has been explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation in cancer cell lines .
Enzyme Inhibition Studies
Further investigations have shown that this compound can inhibit certain metalloenzymes, which are crucial for various biochemical pathways. The binding affinity of this compound to these enzymes was measured using various biochemical assays, indicating a strong potential for therapeutic applications in enzyme-related diseases .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-quinolin-8-ylcyclohexanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(13-6-2-1-3-7-13)18-14-10-4-8-12-9-5-11-17-15(12)14/h4-5,8-11,13H,1-3,6-7H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOVOAPZYNASRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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